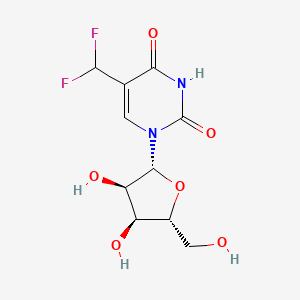

5-Difluoromethyluridine

Description

5-Difluoromethyluridine is a fluorinated nucleoside analog characterized by the presence of a difluoromethyl (-CF₂H) group at the 5-position of the uracil ring. This modification enhances its lipophilicity and metabolic stability compared to non-fluorinated uridine derivatives, making it a candidate for therapeutic applications, particularly in antiviral or anticancer research .

Properties

Molecular Formula |

C10H12F2N2O6 |

|---|---|

Molecular Weight |

294.21 g/mol |

IUPAC Name |

5-(difluoromethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12F2N2O6/c11-7(12)3-1-14(10(19)13-8(3)18)9-6(17)5(16)4(2-15)20-9/h1,4-7,9,15-17H,2H2,(H,13,18,19)/t4-,5-,6-,9-/m1/s1 |

InChI Key |

UALMIHJPIBPRGR-MWKIOEHESA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(F)F |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Difluoromethyluridine can be achieved through direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. This method uses O₂ as a green oxidant and does not require pre-functionalization of the substrates, metals, or additives. The process is operationally straightforward and yields difluoromethylated heterocycles in moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under cGMP conditions. This ensures high purity and quality, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Difluoromethyluridine undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like O₂ and reducing agents like hydrogen gas. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various difluoromethylated heterocycles, which exhibit promising activity against cancer cell lines such as HCT116, HepG-2, and MCF-7 .

Scientific Research Applications

5-Difluoromethyluridine has a wide range of scientific research applications:

Chemistry: Used in the synthesis of difluoromethylated heterocycles, which are important in drug development.

Biology: Studied for its effects on DNA synthesis and apoptosis in cancer cells.

Medicine: Investigated for its potential as an anticancer and antiviral agent.

Industry: Utilized in the large-scale production of pharmaceuticals under cGMP conditions.

Mechanism of Action

The mechanism of action of 5-Difluoromethyluridine involves the inhibition of DNA synthesis and induction of apoptosis. It targets thymidylate synthase, an enzyme crucial for DNA replication, thereby preventing the proliferation of cancer cells . Additionally, it interferes with viral nucleic acid synthesis, making it an effective antiviral agent.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity and Stability : The difluoromethyl group in this compound strikes a balance between lipophilicity and solubility, unlike 5-FU (too polar) or 5-Trifluoromethyluridine (excessively lipophilic) .

- Metabolic Profile : The -CF₂H group resists oxidative degradation better than -CF₃, which can accumulate in tissues, or -Cl, which is prone to hydrolysis .

- Biological Selectivity: Compared to 5-FU, which non-specifically incorporates into RNA/DNA, this compound’s bulkier substituent may enable targeted interactions with viral polymerases or cancer-specific enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.